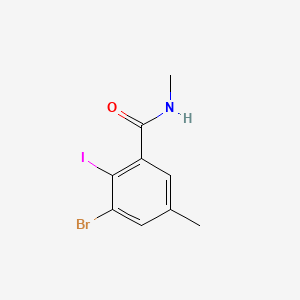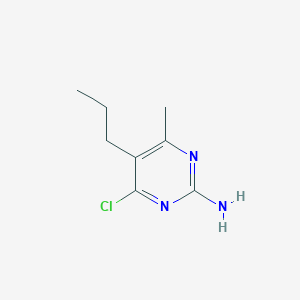
2-(3,5-Dimethylisoxazol-4-yl)quinoline-4-carboxylic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,5-Dimethylisoxazol-4-yl)quinoline-4-carboxylic Acid is a compound that features a quinoline core substituted with a 3,5-dimethylisoxazole moiety at the 2-position and a carboxylic acid group at the 4-position
Métodos De Preparación
The synthesis of 2-(3,5-Dimethylisoxazol-4-yl)quinoline-4-carboxylic Acid typically involves multiple steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cycloaddition reaction involving an alkyne and a nitrile oxide.
Quinoline Synthesis: The quinoline core can be synthesized via the Pfitzinger reaction, which involves the condensation of an isatin with a methyl ketone in the presence of a base.
Coupling Reaction: The final step involves coupling the 3,5-dimethylisoxazole with the quinoline derivative.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often employing continuous flow reactors and automated synthesis techniques.
Análisis De Reacciones Químicas
2-(3,5-Dimethylisoxazol-4-yl)quinoline-4-carboxylic Acid undergoes various chemical reactions:
The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
2-(3,5-Dimethylisoxazol-4-yl)quinoline-4-carboxylic Acid has several scientific research applications:
Medicinal Chemistry: The compound has been studied for its potential as a bromodomain inhibitor, which can modulate gene expression by interacting with acetylated lysines on histones.
Biological Research: It has applications in studying protein-ligand interactions, particularly in the context of epigenetic regulation.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or photonic properties.
Mecanismo De Acción
The mechanism of action of 2-(3,5-Dimethylisoxazol-4-yl)quinoline-4-carboxylic Acid involves its interaction with specific molecular targets:
Bromodomains: The compound acts as an acetyl-lysine mimetic, binding to bromodomains and inhibiting their interaction with acetylated histones.
Epigenetic Regulation: By inhibiting bromodomains, the compound can modulate gene expression, potentially leading to antiproliferative and anti-inflammatory effects.
Comparación Con Compuestos Similares
2-(3,5-Dimethylisoxazol-4-yl)quinoline-4-carboxylic Acid can be compared with other similar compounds:
2-(1,1′-Biphenyl-4-yl)quinoline-4-carboxylic Acid: This compound also features a quinoline core but with a biphenyl substituent, showing antiviral activity.
3,5-Dimethylisoxazole Derivatives: These compounds share the isoxazole ring and have been studied for various biological activities, including antifungal and anticancer properties.
Propiedades
Fórmula molecular |
C15H12N2O3 |
|---|---|
Peso molecular |
268.27 g/mol |
Nombre IUPAC |
2-(3,5-dimethyl-1,2-oxazol-4-yl)quinoline-4-carboxylic acid |
InChI |
InChI=1S/C15H12N2O3/c1-8-14(9(2)20-17-8)13-7-11(15(18)19)10-5-3-4-6-12(10)16-13/h3-7H,1-2H3,(H,18,19) |
Clave InChI |
OUAGTOSCPPLDKC-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=NO1)C)C2=NC3=CC=CC=C3C(=C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-Chloro-2-({[(3-chloro-4-methylphenyl)carbonyl]carbamothioyl}amino)benzoic acid](/img/structure/B13941337.png)




![6-(2-Chloro-6-fluorobenzyl)-5H-thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B13941365.png)

![trans-4-({[Tert-butyl(diphenyl)silyl]oxy}methyl)cyclohexanol](/img/structure/B13941371.png)




